molecular formula C12H15Br B8693239 5-(3-bromopropyl)-2,3-dihydro-1H-indene CAS No. 56635-79-1

5-(3-bromopropyl)-2,3-dihydro-1H-indene

Cat. No.: B8693239
CAS No.: 56635-79-1
M. Wt: 239.15 g/mol
InChI Key: VXOXDKSXXOISCF-UHFFFAOYSA-N
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Description

5-(3-Bromopropyl)-2,3-dihydro-1H-indene is a bicyclic organic compound featuring a 2,3-dihydro-1H-indene core (a fused benzene and cyclopentane ring system) substituted at the 5-position with a 3-bromopropyl chain. This structure combines aromatic stability with aliphatic reactivity, making it a versatile intermediate in synthetic chemistry. The bromopropyl group serves as a reactive handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions, which are critical in drug discovery and materials science .

Properties

CAS No.

56635-79-1

Molecular Formula

C12H15Br

Molecular Weight

239.15 g/mol

IUPAC Name

5-(3-bromopropyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H15Br/c13-8-2-3-10-6-7-11-4-1-5-12(11)9-10/h6-7,9H,1-5,8H2

InChI Key

VXOXDKSXXOISCF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromopropyl)-2,3-dihydro-1H-indene typically involves the bromination of a propyl-indan precursor. One common method is the reaction of indan with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromopropyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding propyl-indan.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido-indan, thiol-indan, or alkoxy-indan derivatives.

    Oxidation: Formation of indan-3-ol or indan-3-one.

    Reduction: Formation of 3-propyl-indan.

Scientific Research Applications

5-(3-bromopropyl)-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-bromopropyl)-2,3-dihydro-1H-indene involves its interaction with molecular targets through its bromine atom and indan structure. The bromine atom can participate in nucleophilic substitution reactions, while the indan structure can interact with various biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substitution Patterns and Reactivity

Core Modifications
  • 4,5,6-Trimethoxy-2,3-dihydro-1H-indene derivatives (e.g., compounds 12a–12r): These derivatives exhibit antiproliferative activity, with substituents on the aromatic ring (e.g., 4-hydroxy-3-methoxyphenyl or 2,3-dihydrobenzofuran-5-yl) significantly enhancing bioactivity. For instance, compound 12q showed an 83.61% inhibition rate at 0.1 mM, outperforming simpler bromoalkyl derivatives in cytotoxicity assays .
  • 5-(Trifluoromethyl)-1-vinyl-2,3-dihydro-1H-indene (compound 8): The trifluoromethyl and vinyl groups enhance electrophilicity and participation in Pd-catalyzed cross-coupling reactions, yielding enantioselective carbocycles (58% yield, Rf = 0.64) .
Side-Chain Variations
  • It is regulated under safety protocols due to its structural similarity to psychoactive substances .
  • 5-(Chloromethyl)-2,3-dihydro-1H-indene : The chloromethyl group offers a smaller, more reactive leaving group compared to bromopropyl, influencing reaction kinetics in alkylation processes (CAS: 18775-42-3) .
Antiproliferative Effects
  • Dihydro-1H-indene derivatives with polar substituents (e.g., hydroxyl or methoxy groups) demonstrate superior antiproliferative activity compared to halogenated analogs. For example, compound 12d (4-hydroxy-3-methoxyphenyl) achieved 78.82% inhibition at 0.1 mM, whereas bromopropyl derivatives lack comparable data .
Antimycobacterial Activity

Physicochemical and Analytical Comparisons

Chromatographic and Spectroscopic Data

Compound Rf Value Mass Spec Fragmentation (m/z) Key Functional Groups Reference
5-(3-Bromopropyl)-2,3-dihydro-1H-indene N/A Predicted: 117 (loss of Br) Bromopropyl -
Methyl-2,3-dihydro-1H-indene N/A 117 (loss of CH3) Methyl
5-(Trifluoromethyl)-1-vinyl 0.64 N/A Trifluoromethyl, Vinyl

Solubility and Stability

  • 5-Bromo-2,3-dihydro-1H-indene : Soluble in organic solvents (e.g., THF, pentane); stable at RT .
  • Urea-based analogs (e.g., compound 6) : Reduced solubility due to hydrogen bonding with the 2,3-dihydro-1H-indene residue, contrasting with bromopropyl derivatives .

Research Implications and Gaps

  • Pharmacological Potential: Bromopropyl derivatives lack direct bioactivity data compared to methoxy or aminopropyl analogs, warranting targeted studies in inflammation or cancer models.
  • Synthetic Optimization : The reactivity of the bromopropyl chain in cross-coupling reactions remains underexplored compared to trifluoromethyl or vinyl groups .

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